molecular formula C13H14ClNO4 B2831848 2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 866019-16-1

2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B2831848
CAS No.: 866019-16-1
M. Wt: 283.71
InChI Key: SGESHEVKSUFROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a complex organic compound characterized by its indenyl group and chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indenyl core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted indenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine: In medicine, derivatives of this compound could be explored for therapeutic uses. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.

Industry: In the chemical industry, this compound can be utilized in the production of various fine chemicals and intermediates. Its versatility makes it a valuable component in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism by which 2-chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

  • Indole derivatives: These compounds share the indenyl core and exhibit similar biological activities.

  • Chloroacetamide derivatives: These compounds contain the chloroacetamide group and are used in various chemical and biological applications.

Uniqueness: 2-Chloro-N-(5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide stands out due to its specific combination of functional groups, which may confer unique properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(5,6-dimethoxy-3-oxo-1,2-dihydroinden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4/c1-18-11-3-7-8(4-12(11)19-2)10(16)5-9(7)15-13(17)6-14/h3-4,9H,5-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGESHEVKSUFROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)CC(C2=C1)NC(=O)CCl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.